molecular formula C17H12N2O4S B5542477 ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate

Cat. No.: B5542477
M. Wt: 340.4 g/mol
InChI Key: HNDKMUGHXUMZMG-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-3-methyl-2-thiophenecarboxylate: A simpler derivative with similar chemical properties.

    4-Cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate: Lacks the ethyl group but shares the core structure.

Uniqueness

Ethyl 4-cyano-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4-cyano-5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-3-23-17(22)13-9(2)12(8-18)16(24-13)19-14(20)10-6-4-5-7-11(10)15(19)21/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDKMUGHXUMZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N2C(=O)C3=CC=CC=C3C2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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